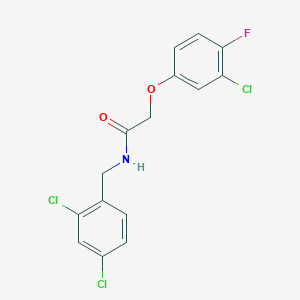
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, also known as CFN-99554-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or pathways involved in inflammation, cancer, and fungal growth. For example, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of Candida albicans. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory, anticancer, and antifungal properties. However, there are also some limitations to using 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research related to 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its activity. Another area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to evaluate the efficacy and safety of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with acetic anhydride and a catalyst to yield the final product, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide.
Applications De Recherche Scientifique
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO2/c16-10-2-1-9(12(17)5-10)7-20-15(21)8-22-11-3-4-14(19)13(18)6-11/h1-6H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFWCYEFYIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

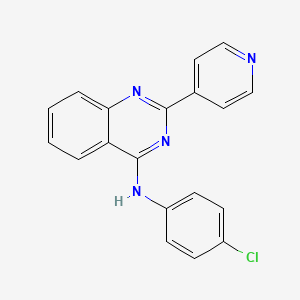
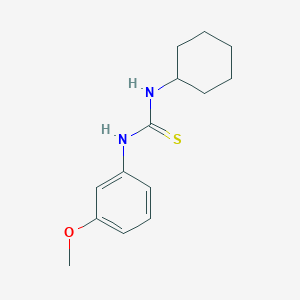

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
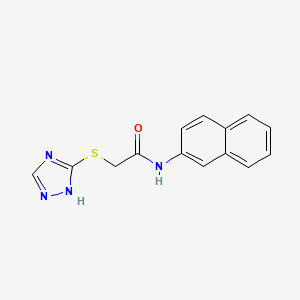
![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
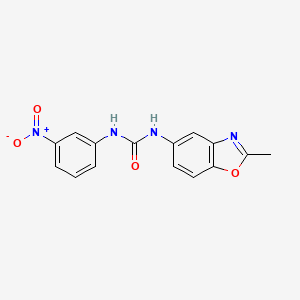
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)